molecular formula C9H13Br2NO B13481934 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide

2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide

Cat. No.: B13481934
M. Wt: 311.01 g/mol
InChI Key: NRQRIUDYDALEDD-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is an organic compound with the molecular formula C9H13Br2NO. It is a derivative of phenethylamine, featuring a bromine atom and a methoxy group attached to the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide typically involves the bromination of 4-methoxyphenethylamine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, followed by amination and subsequent hydrobromide salt formation. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenethylamine.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy substituents on the benzene ring influence its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for specific interactions with molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C9H13Br2NO

Molecular Weight

311.01 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)ethanamine;hydrobromide

InChI

InChI=1S/C9H12BrNO.BrH/c1-12-9-3-2-7(4-5-11)6-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H

InChI Key

NRQRIUDYDALEDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN)Br.Br

Origin of Product

United States

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